![molecular formula C16H10ClFO3 B5710199 7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5710199.png)
7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one is a chemical compound that belongs to the class of flavonoids. It is also known by its chemical name, flavopiridol. Flavopiridol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections.
Mechanism of Action
Flavopiridol inhibits the activity of CDKs, which are involved in cell cycle regulation. It also inhibits the activity of other kinases, including glycogen synthase kinase 3 (GSK-3) and protein kinase C (PKC). Flavopiridol induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of CDKs. It also inhibits the activity of transcription factors, including nuclear factor-kappa B (NF-κB), which is involved in inflammation.
Biochemical and Physiological Effects:
Flavopiridol has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the activity of transcription factors, including NF-κB, which is involved in inflammation. Flavopiridol has been studied for its potential anti-inflammatory and antiviral properties.
Advantages and Limitations for Lab Experiments
Flavopiridol has several advantages as a research tool. It is a potent inhibitor of CDKs and other kinases, making it a useful tool for studying the role of these kinases in various biological processes. However, flavopiridol also has several limitations. It is a non-specific kinase inhibitor, which can lead to off-target effects. It is also toxic to cells at high concentrations, which can limit its use in cell-based assays.
Future Directions
1. Flavopiridol has been studied for its potential therapeutic applications in cancer. Future research could focus on developing flavopiridol-based therapies for specific types of cancer.
2. Flavopiridol has been studied for its potential anti-inflammatory and antiviral properties. Future research could focus on developing flavopiridol-based therapies for inflammatory and viral diseases.
3. Flavopiridol has been shown to inhibit the activity of CDKs and other kinases. Future research could focus on identifying the specific kinases that are inhibited by flavopiridol and their role in various biological processes.
4. Flavopiridol has several limitations, including non-specific kinase inhibition and toxicity at high concentrations. Future research could focus on developing more specific and less toxic kinase inhibitors based on the structure of flavopiridol.
Synthesis Methods
Flavopiridol can be synthesized by several methods, including the reaction of 6-bromo-2-hydroxychromone with 2-chloro-4-fluorobenzyl bromide in the presence of a base. The reaction leads to the formation of 7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one.
Scientific Research Applications
Flavopiridol has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of several kinases, including cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation. Flavopiridol has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been studied for its potential anti-inflammatory and antiviral properties.
properties
IUPAC Name |
7-[(2-chloro-4-fluorophenyl)methoxy]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFO3/c17-14-7-12(18)4-1-11(14)9-20-13-5-2-10-3-6-16(19)21-15(10)8-13/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZXBEHAFMERMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OCC3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.